molecular formula C28H30N4OS2 B15109464 (5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15109464
M. Wt: 502.7 g/mol
InChI Key: BWLMRWTZNKVYID-BWAHOGKJSA-N
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Description

The compound (5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a thiazole ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(5Z)-2-(4-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thiazole, pyrazole, and piperidine rings makes it a versatile molecule for various applications.

Properties

Molecular Formula

C28H30N4OS2

Molecular Weight

502.7 g/mol

IUPAC Name

(5Z)-2-(4-methylpiperidin-1-yl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4OS2/c1-3-17-34-24-11-9-21(10-12-24)26-22(19-32(30-26)23-7-5-4-6-8-23)18-25-27(33)29-28(35-25)31-15-13-20(2)14-16-31/h4-12,18-20H,3,13-17H2,1-2H3/b25-18-

InChI Key

BWLMRWTZNKVYID-BWAHOGKJSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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